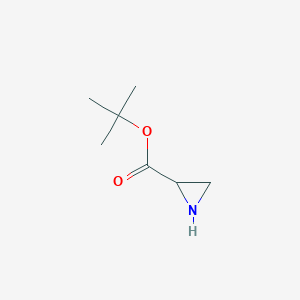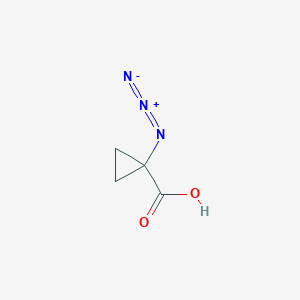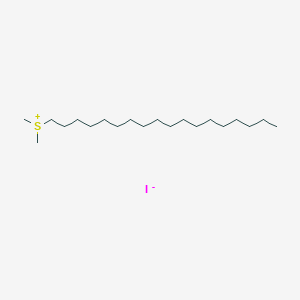
Dimethyl(octadecyl)sulfanium iodide
Descripción general
Descripción
Dimethyl(octadecyl)sulfanium iodide is a chemical compound with the molecular formula C20H43IS. It is a sulfonium salt, where the sulfur atom is bonded to two methyl groups and one octadecyl group, with iodide as the counterion. This compound is known for its applications in organic synthesis and as a phase transfer catalyst.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl(octadecyl)sulfanium iodide can be synthesized through the alkylation of dimethyl sulfide with octadecyl iodide. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the dimethyl sulfide, followed by the addition of octadecyl iodide to form the desired sulfonium salt.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and controlled reaction conditions, such as temperature and pressure, are crucial to obtaining a high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl(octadecyl)sulfanium iodide undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the sulfonium salt can be oxidized to form sulfoxides or sulfones.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Elimination: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Nucleophiles such as sodium chloride or sodium methoxide are often used.
Elimination: Strong bases like sodium hydride or potassium tert-butoxide are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted sulfonium salts.
Elimination: Alkenes and dimethyl sulfide.
Aplicaciones Científicas De Investigación
Dimethyl(octadecyl)sulfanium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between reactants in different phases.
Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs to specific tissues.
Industry: Utilized in the production of surfactants and emulsifiers for various industrial processes.
Mecanismo De Acción
The mechanism of action of dimethyl(octadecyl)sulfanium iodide involves its ability to act as a phase transfer catalyst. The sulfonium ion can transfer reactants from one phase to another, thereby increasing the reaction rate. The octadecyl group provides hydrophobic interactions, while the dimethyl groups and iodide ion facilitate the transfer of polar reactants.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethylsulfonium iodide
- Dimethyl(phenyl)sulfonium iodide
- Dimethyl(benzyl)sulfonium iodide
Uniqueness
Dimethyl(octadecyl)sulfanium iodide is unique due to its long hydrophobic octadecyl chain, which imparts distinct amphiphilic properties. This makes it particularly effective in applications requiring the transfer of hydrophobic reactants or the stabilization of emulsions.
Propiedades
IUPAC Name |
dimethyl(octadecyl)sulfanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H43S.HI/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3;/h4-20H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFBXGUXCLXDSF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[S+](C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H43IS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60827750 | |
| Record name | Dimethyl(octadecyl)sulfanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60827750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84040-81-3 | |
| Record name | Dimethyl(octadecyl)sulfanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60827750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dimethyl(octadecyl)sulfanium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Isoquinoline, 2-[[(3,3-diphenylpropyl)amino]acetyl]-1,2,3,4-tetrahydro-](/img/structure/B1660747.png)
![N-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethyl]-3,3-diphenylpropan-1-amine](/img/structure/B1660748.png)
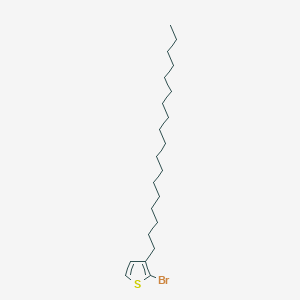

![4-amino-N-[2-(2,4-dichlorophenoxy)phenyl]benzenesulfonamide](/img/structure/B1660754.png)
![3,3-Dimethyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-ium iodide](/img/structure/B1660755.png)
![3,3,6-Trimethyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-ium iodide](/img/structure/B1660756.png)
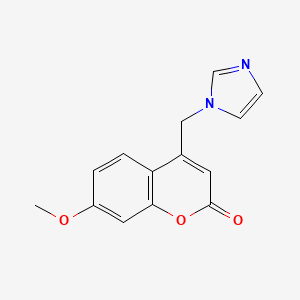
![(3-Chlorophenyl)[1-(2-chlorophenyl)-3,4-dihydroisoquinolin-2(1H)-yl]methanone](/img/structure/B1660758.png)

